molecular formula C8H10ClNO B2918136 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole CAS No. 1519148-30-1

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

Cat. No.: B2918136
CAS No.: 1519148-30-1
M. Wt: 171.62
InChI Key: KFBGTKDDWAKEAW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is a heterocyclic compound that features a five-membered oxazole ring substituted with a chloromethyl group at the fourth position and a cyclobutyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane, with the reaction being carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and amino derivatives of the original compound.

    Oxidation Reactions: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced forms of the oxazole ring or the chloromethyl group, leading to alcohols or alkanes.

Scientific Research Applications

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-5-phenyl-1,3-oxazole: Similar structure but with a phenyl group instead of a cyclobutyl group.

    4-(Chloromethyl)-5-methyl-1,3-oxazole: Contains a methyl group at the fifth position.

    4-(Bromomethyl)-5-cyclobutyl-1,3-oxazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is unique due to the presence of both a chloromethyl group and a cyclobutyl group, which confer distinct reactivity and steric properties. This combination can lead to unique interactions with biological targets and distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBGTKDDWAKEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(N=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519148-30-1
Record name 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole
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